rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a fluorine atom and two methyl groups on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of a fluorinated alkene with a diazo compound in the presence of a catalyst, such as a transition metal complex. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropane ring contribute to the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid
- rac-(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H9FO2 |
---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c1-6(2)3(4(6)7)5(8)9/h3-4H,1-2H3,(H,8,9)/t3-,4-/m0/s1 |
InChI Key |
ATFQQFQYKBNPLJ-IMJSIDKUSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1F)C(=O)O)C |
Canonical SMILES |
CC1(C(C1F)C(=O)O)C |
Origin of Product |
United States |
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